molecular formula C14H20N2O3S B1530192 tert-Butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate CAS No. 1420959-59-6

tert-Butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B1530192
CAS No.: 1420959-59-6
M. Wt: 296.39 g/mol
InChI Key: BXWHBKYICOQMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperazine derivatives. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions in the ring. This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, attached to a piperazine ring, and further modified with a tert-butyl ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-3-carboxylic acid and piperazine.

  • Activation: Thiophene-3-carboxylic acid is activated using reagents like thionyl chloride to form thiophene-3-carbonyl chloride.

  • Coupling Reaction: The activated thiophene-3-carbonyl chloride is then reacted with piperazine to form 4-(thiophene-3-carbonyl)piperazine.

  • Esterification: The resulting compound is treated with tert-butyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the tert-butyl ester derivative.

Industrial Production Methods:

  • Batch Process: The synthesis is often carried out in a batch process, where each step is performed sequentially in separate reaction vessels.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: Thiophene rings can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert thiophene derivatives to their corresponding saturated analogs.

  • Substitution: Substitution reactions can occur at various positions on the thiophene ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Thiophene-3-sulfoxide and thiophene-3-sulfone.

  • Reduction Products: 3-hydroxythiophene and 3-methylthiophene.

  • Substitution Products: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the interaction of thiophene derivatives with biological targets. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific target being studied.

Comparison with Similar Compounds

  • 2-Methyl-4-(3-methyl-thiophene-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester

  • Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Uniqueness: The presence of the tert-butyl ester group in tert-Butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate provides increased stability and lipophilicity compared to similar compounds without this group. This can influence its solubility, bioavailability, and overall reactivity.

This compound , its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)16-7-5-15(6-8-16)12(17)11-4-9-20-10-11/h4,9-10H,5-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWHBKYICOQMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.